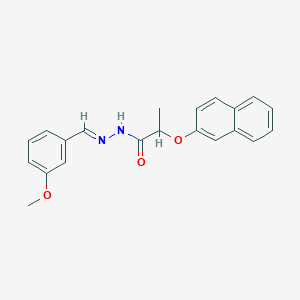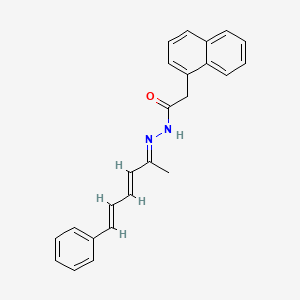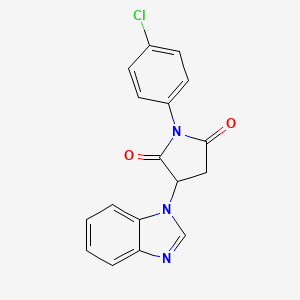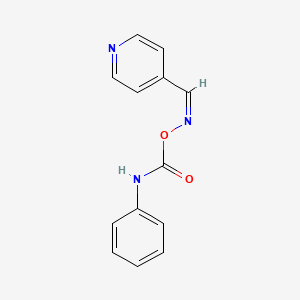
N-(4-fluorobenzyl)-5,8-dimethoxy-4-methyl-2-quinolinamine
Vue d'ensemble
Description
N-(4-fluorobenzyl)-5,8-dimethoxy-4-methyl-2-quinolinamine, also known as FBA, is a synthetic compound that belongs to the class of quinoline derivatives. FBA has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorobenzyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by targeting various molecular pathways involved in cancer, inflammation, and neurodegeneration. For example, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. This compound has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, this compound has been found to modulate various signaling pathways involved in neurodegeneration, such as the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has been shown to have anti-inflammatory effects, such as reducing the production of inflammatory cytokines and inhibiting the activation of NF-kappaB. Furthermore, this compound has been found to have neuroprotective effects, such as reducing oxidative stress and inflammation, and promoting neuronal survival and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. This compound is also stable and has a long shelf life, making it a convenient compound for storage and transportation. However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that its toxicity and pharmacokinetics are not fully understood. In addition, this compound has a low solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the research on N-(4-fluorobenzyl)-5,8-dimethoxy-4-methyl-2-quinolinamine. One direction is to further investigate the mechanism of action of this compound in cancer, inflammation, and neurodegeneration. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models and clinical trials. Furthermore, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, this compound can be used as a tool compound for the study of various molecular pathways involved in cancer, inflammation, and neurodegeneration.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The research on this compound can lead to the development of new drugs with improved efficacy and safety profiles, as well as a better understanding of the molecular pathways involved in various diseases.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-12-10-17(21-11-13-4-6-14(20)7-5-13)22-19-16(24-3)9-8-15(23-2)18(12)19/h4-10H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKSIUBRHVVTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methyl-4-nitrophenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B3860583.png)



acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860609.png)
![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)


![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)


